4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine
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Overview
Description
4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a fluorophenyl group at the 2nd position, and a methyl group at the 6th position of the pyrimidine ring
Scientific Research Applications
4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high efficiency in forming carbon-carbon bonds. The reaction involves the coupling of 4-chloro-2-iodopyrimidine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted pyrimidines.
- Oxidation reactions produce N-oxides.
- Reduction reactions result in dihydropyrimidines .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
- 4-Chloro-2-fluorobenzenemethanol
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Comparison: Compared to similar compounds, 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-6-10(12)15-11(14-7)8-2-4-9(13)5-3-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYPHEXKAGGQBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633369 |
Source
|
Record name | 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142220-65-3 |
Source
|
Record name | 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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